2-Butyloxazole-4-carboxylic Acid

説明

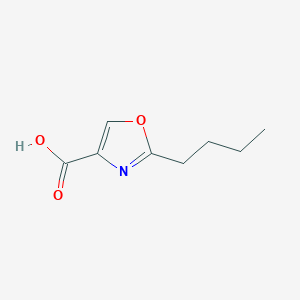

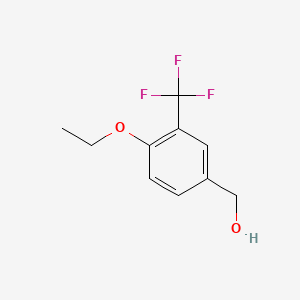

2-Butyloxazole-4-carboxylic Acid (CAS# 1126634-45-4) is a useful research chemical . It has a molecular weight of 169.18 and a molecular formula of C8H11NO3 . The IUPAC name for this compound is 2-butyl-1,3-oxazole-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-Butyloxazole-4-carboxylic Acid consists of a butyl group attached to an oxazole ring at the 2-position and a carboxylic acid group at the 4-position . Techniques such as Raman spectroscopy and Fourier transform infrared spectroscopy can be used to provide chemical and structural data .

Chemical Reactions Analysis

Carboxylic acids, like 2-Butyloxazole-4-carboxylic Acid, can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides . They can also undergo reduction to form primary alcohols .

Physical And Chemical Properties Analysis

Carboxylic acids generally have high boiling points due to the presence of intermolecular hydrogen bonding . They are also polar compounds and can participate in dipolar interactions, which can further increase their boiling points .

科学的研究の応用

Corrosion Inhibition

2-Butyloxazole-4-carboxylic Acid derivatives show potential as corrosion inhibitors. Research conducted by Moretti, Guidi, and Fabris (2013) demonstrated the effectiveness of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (a related compound) in inhibiting corrosion of mild steel in acidic conditions, with significant efficiency values in various experimental conditions (Moretti, Guidi, & Fabris, 2013).

Synthesis of Macrolides

The compound has applications in organic synthesis, particularly in the creation of macrolides. Wasserman, Gambale, and Pulwer (1981) noted that oxazoles, like 2-Butyloxazole-4-carboxylic Acid, can be transformed into triamides in reactions with singlet oxygen, leading to the synthesis of macrolides, including compounds like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Polymer Synthesis

In the field of polymer science, derivatives of 2-Butyloxazole-4-carboxylic Acid are used for creating thermotropic polyesters. Kricheldorf and Thomsen (1992) synthesized polyesters using 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, observing the formation of nematic melts in some derivatives (Kricheldorf & Thomsen, 1992).

Antimicrobial Agents

2-Butyloxazole-4-carboxylic Acid and its derivatives have shown potential in the development of antimicrobial agents. For example, Vodela, Mekala, Danda, and Kodhati (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles with benzoxazole-2-carboxylic acid and reported antimicrobial activity against various bacteria (Vodela, Mekala, Danda, & Kodhati, 2013).

Supramolecular Self-Assembling

The compound is also significant in the study of supramolecular self-assembly. Hilger, Draeger, and Stadler (1992) analyzed the X-ray structure of a urazoylbenzoic acid derivative, revealing the formation of an association polymer through intermolecular hydrogen bonding, highlighting the importance of 2-Butyloxazole-4-carboxylic Acid in such structures (Hilger, Draeger, & Stadler, 1992).

Polymer Property Modification

2-Butyloxazole-4-carboxylic Acid derivatives can be utilized in the modification of polymer properties. Sehlinger, Verbraeken, Meier, and Hoogenboom (2015) utilized the Passerini and Ugi multicomponent reactions with poly(2-oxazoline)s, demonstrating the tuning of the polymer's cloud point and glass transition temperatures (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

将来の方向性

While specific future directions for 2-Butyloxazole-4-carboxylic Acid are not available, the field of carbohydrate-containing therapeutics, which includes carboxylic acids, is a promising area of research . This includes the development of pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

特性

IUPAC Name |

2-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEDHHXQKFKUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyloxazole-4-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)

![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)

![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)